REACTION_CXSMILES
|
Cl.[I:2][C:3]1[CH:11]=[N:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].ClC1C(CO)=CC(F)=C(Cl)N=1>>[I:2][C:3]1[CH:11]=[N:10][CH:9]=[CH:8][C:4]=1[CH2:5][OH:6] |f:0.1|
|
Name
|
3-iodo-isonicotinic acid hydrochloride
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
Cl.IC1=C(C(=O)O)C=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1CO)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NC=CC1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |